molecular formula C11H12F3N3O2 B12453680 N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine

N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine

Cat. No.: B12453680
M. Wt: 275.23 g/mol
InChI Key: LWTYKIZCECWKPV-UHFFFAOYSA-N
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Description

N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine is a synthetic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a trifluoromethyl group attached to a quinazoline ring, which is further connected to a glycine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote nucleophilic substitution.

    Attachment of the Glycine Moiety: The glycine moiety is attached through amide bond formation, typically using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the quinazoline ring using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[5,6,7,8-Tetrahydroquinazolin-2-yl]glycine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    N-[4-(Trifluoromethyl)quinazolin-2-yl]glycine: Similar structure but without the tetrahydro modification, affecting its reactivity and stability.

Uniqueness

N-[5,6,7,8-Tetrahydro-4-(trifluoromethyl)quinazolin-2-yl]glycine is unique due to the presence of both the trifluoromethyl group and the tetrahydroquinazoline ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which can enhance its biological activity and potential therapeutic applications.

Properties

Molecular Formula

C11H12F3N3O2

Molecular Weight

275.23 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]amino]acetic acid

InChI

InChI=1S/C11H12F3N3O2/c12-11(13,14)9-6-3-1-2-4-7(6)16-10(17-9)15-5-8(18)19/h1-5H2,(H,18,19)(H,15,16,17)

InChI Key

LWTYKIZCECWKPV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)NCC(=O)O)C(F)(F)F

Origin of Product

United States

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